molecular formula C41H47N4O8P B013534 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 615288-66-9

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B013534
CAS No.: 615288-66-9
M. Wt: 754.8 g/mol
InChI Key: AEBKGWARVNCVEK-VPJZQFIISA-N
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Description

Phosphoramidite used to replace thymidine residues in oligonucleotides, for duplex stabilization.

Scientific Research Applications

Synthesis and Design Innovations

  • Design and Synthesis of Novel Dinucleotide Analogs : The compound was used in the synthesis of novel dinucleotide analogs, demonstrating the effectiveness of phenyldichlorophosphate in coupling reactions (Valiyev, Abbasov, Liu, & Tsai, 2010).

  • Development of Oxetanes : It played a role in the development of oxetanes through photocycloaddition reactions, showing the versatility in organic synthesis (van Wolven, Döpp, & Henkel, 2006).

  • Creation of Bifunctional Acyclic Nucleoside Phosphonates : This chemical framework was instrumental in creating bifunctional acyclic nucleoside phosphonates, expanding the possibilities in nucleoside analogs synthesis (Vrbovská, Holý, Pohl, & Masojídková, 2006).

  • Non-iterative Asymmetric Synthesis of Polyketide Spiroketals : It was utilized in the asymmetric synthesis of polyketide spiroketals, a significant step in the field of organic chemistry (Meilert, Pettit, & Vogel, 2004).

  • Synthesis of Chiral Bisphosphine Ligands : The compound aided in the synthesis of modified DIOPs, demonstrating its utility in creating efficient chiral catalysts (Morimoto, Chiba, & Achiwa, 1993).

Advanced Chemical Reactions and Studies

  • Tetramethyl Bis-Triazolyl Derivative Preparation : Its derivatives were involved in the preparation of complex triazolyl compounds, contributing to advancements in organic synthesis (Fall et al., 2021).

  • Diastereoselective Synthesis of Oxazoline Carboxylates : The compound facilitated the diastereoselective synthesis of oxazoline-4-carboxylates, a key area in stereochemistry (Suga, Fujieda, Hirotsu, & Ibata, 1994).

  • Thieno[2,3-b]-Thiophene Derivatives Synthesis : It was used in the synthesis of thieno[2,3-b]-thiophene derivatives, showing its role in developing new chemical entities (Mabkhot, Kheder, & Al-Majid, 2010).

  • Synthesis of Carba Analogues of Nucleosides : The compound was key in synthesizing carba analogues of 2'-deoxy-4'-C-(hydroxymethyl)nucleosides, an important area in nucleoside analog research (Hřebabecký & Holý, 1999).

  • Synthesis of Isotopomers for Biochemical Studies : It was used in the synthesis of specific isotopomers, aiding in biochemical and pharmaceutical studies (Czeskis, 1998).

Mechanism of Action

Target of Action

5-Ethynyl-dU-CEP, also known as 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is primarily used in oligonucleotide synthesis . The compound’s primary targets are the nucleic acids in the DNA sequence where it is incorporated .

Mode of Action

5-Ethynyl-dU-CEP offers convenient click conjugation with an azide to generate a label rigidly attached to one of the oligonucleotide bases . This compound interacts with its targets by being incorporated into the DNA sequence during the synthesis process . Once incorporated, it can undergo a click reaction with an azide to form a stable triazole ring .

Biochemical Pathways

The biochemical pathway primarily affected by 5-Ethynyl-dU-CEP is the DNA synthesis pathway. During oligonucleotide synthesis, this compound is incorporated into the DNA sequence . Post-synthesis, it can undergo a click reaction with an azide, leading to the formation of a stable triazole ring . This modification can be used for various applications, including DNA labeling and bioconjugation .

Pharmacokinetics

It is known that the compound is used in oligonucleotide synthesis and is incorporated into the dna sequence . The compound’s ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The result of the action of 5-Ethynyl-dU-CEP is the incorporation of a modifiable ethynyl group into the DNA sequence . This allows for subsequent click reactions with azides, leading to the formation of a stable triazole ring . This modification can be used for various applications, including DNA labeling and bioconjugation .

Action Environment

The action of 5-Ethynyl-dU-CEP is influenced by the conditions of the oligonucleotide synthesis process . The compound is subject to base-catalyzed hydration during cleavage and deprotection, especially when using a strong base or heat . Therefore, mild deprotection conditions are necessary when using 5-Ethynyl-dU-CEP to prevent this side reaction .

Biochemical Analysis

Biochemical Properties

5-Ethynyl-dU-CEP plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It is used to introduce click handles universally (5′ internal and 3′ end) into oligonucleotides under standard conditions for solid phase synthesis . The compound can be efficiently conjugated using a copper-catalyzed click reaction to azide functionalized moieties such as fluorescent dye azides and azido amino acids .

Cellular Effects

In cellular processes, 5-Ethynyl-dU-CEP influences cell function by being incorporated into actively dividing cells . It penetrates the cell membranes and is intracellularly phosphorylated to triphosphate (dUeTP), which serves as a substrate for incorporation of 5-Ethynyl-dU-CEP into genomic DNA . This process can be visualized using fluorescent staining through CuAAC reactions .

Molecular Mechanism

At the molecular level, 5-Ethynyl-dU-CEP exerts its effects through binding interactions with biomolecules and changes in gene expression. The compound is subject to base-catalyzed hydration during cleavage and deprotection, especially when using a strong base or heat . Protecting the 5-ethynyl group with a triisopropylsilyl (TIPS) protecting group prevents acid or base catalyzed hydration during oligonucleotide synthesis and workup .

Dosage Effects in Animal Models

The effects of 5-Ethynyl-dU-CEP vary with different dosages in animal models

Metabolic Pathways

5-Ethynyl-dU-CEP is involved in metabolic pathways related to the synthesis of oligonucleotides . It is intracellularly phosphorylated to triphosphate (dUeTP), which serves as a substrate for incorporation into genomic DNA

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,26,28-29,36-38H,12,24-25,27H2,2-7H3,(H,43,46,47)/t36-,37+,38+,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBKGWARVNCVEK-VPJZQFIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 2
Reactant of Route 2
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 3
Reactant of Route 3
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 4
Reactant of Route 4
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 5
Reactant of Route 5
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 6
Reactant of Route 6
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.